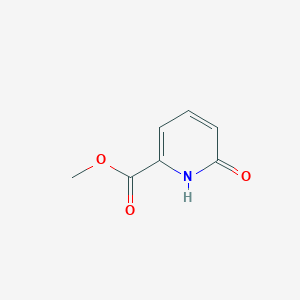![molecular formula C12H13Cl2NO B1355606 4-[(3,4-Dichlorophenyl)carbonyl]piperidine](/img/structure/B1355606.png)
4-[(3,4-Dichlorophenyl)carbonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dichlorophenyl)carbonyl]piperidine: is an organic compound that belongs to the class of phenylpiperidines. This compound consists of a piperidine ring bound to a phenyl group substituted with two chlorine atoms at the 3 and 4 positions. It is a significant compound in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dichlorophenyl)carbonyl]piperidine typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-[(3,4-Dichlorophenyl)carbonyl]piperidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-[(3,4-Dichlorophenyl)carbonyl]piperidine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)carbonyl]piperidine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems in the brain, which could explain its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
- (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
- (3,4-Dichlorophenyl)(piperidin-4-yl)amine
- (3,4-Dichlorophenyl)(piperidin-4-yl)acetate
Comparison:
- 4-[(3,4-Dichlorophenyl)carbonyl]piperidine is unique due to the presence of a ketone group, which imparts different chemical reactivity compared to its alcohol, amine, and ester analogs.
- The ketone group makes it more susceptible to nucleophilic addition reactions, whereas the alcohol and amine analogs are more prone to oxidation.
- The ester analog, on the other hand, can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H13Cl2NO |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H13Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 |
InChI Key |
PGMYDXDDUCRREF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)
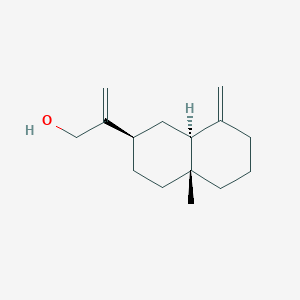
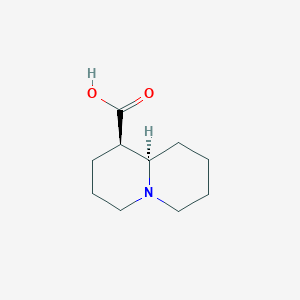
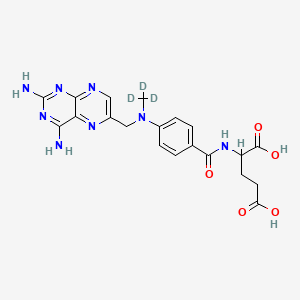
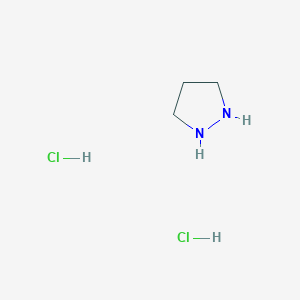
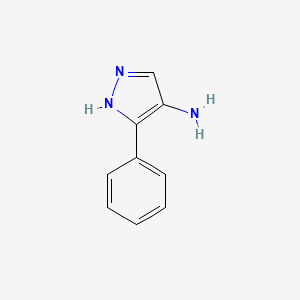

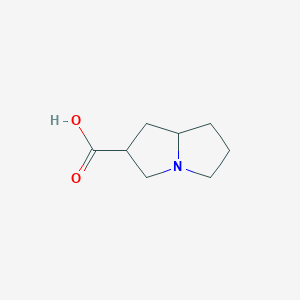
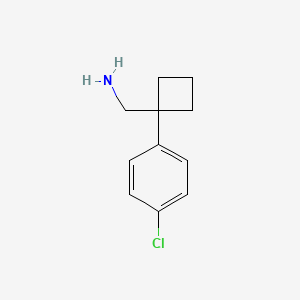
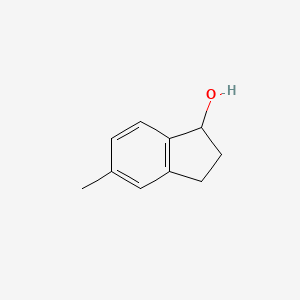
![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)

